molecular formula C12H19N3OS B5669450 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE

5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE

Cat. No.: B5669450
M. Wt: 253.37 g/mol
InChI Key: PUQFIILTHFOPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that features a furan ring and a triazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the triazinane ring . The reaction conditions often include refluxing in ethanol and subsequent acidification with acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Scientific Research Applications

5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with biological targets such as enzymes and proteins. The furan ring can participate in π-π stacking interactions, while the triazinane ring can form hydrogen bonds with amino acid residues . These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE is unique due to its combination of a furan ring and a triazinane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(furan-2-ylmethyl)-1-(2-methylpropyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-10(2)6-15-9-14(8-13-12(15)17)7-11-4-3-5-16-11/h3-5,10H,6-9H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQFIILTHFOPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CN(CNC1=S)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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